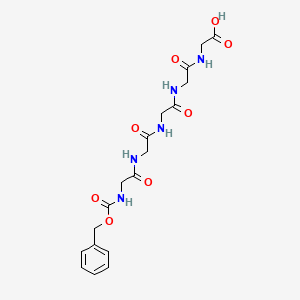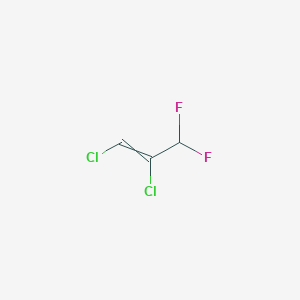
Z-Gly-Gly-Gly-Gly-Gly-OH
説明
“Z-Gly-Gly-Gly-Gly-Gly-OH” is a peptide compound. It is composed of five glycine (Gly) amino acids linked together, with a benzyloxycarbonyl (Z) protecting group at the N-terminus . The molecular weight of this compound is 437.41 .
Synthesis Analysis
The synthesis of “Z-Gly-Gly-Gly-Gly-Gly-OH” can be achieved through solution phase peptide synthesis . This process involves the use of a versatile reagent like Z-Gly-OH to synthesize a variety of compounds such as glycine-derived peptides . The synthesis process requires selective acylation of a free amine, deactivation of all extraneous amine functions, and selective activation of the designated carboxyl function .Molecular Structure Analysis
The molecular formula of “Z-Gly-Gly-Gly-Gly-Gly-OH” is C18H23N5O8 . The InChI code for this compound is 1S/C18H23N5O8/c24-13(20-8-15(26)22-10-17(28)29)6-19-14(25)7-21-16(27)9-23-18(30)31-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,25)(H,20,24)(H,21,27)(H,22,26)(H,23,30)(H,28,29) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Z-Gly-Gly-Gly-Gly-Gly-OH” include the formation of peptide bonds between amino acids . This process involves the use of dicyclohexylcarbodiimide to form a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group .科学的研究の応用
Stress Resistance in Plants
One study discusses the use of bacterial choline oxidase to create stress-resistant transgenic plants. This enzyme synthesizes glycinebetaine, a derivative of Gly, which stabilizes cellular structures under stress conditions without interfering with cytoplasmic functions (Sakamoto & Murata, 2001).
Nanotechnology and Materials Science
Research in nanotechnology and materials science has explored the use of glycine and its derivatives in various applications. For instance, zinc oxide (ZnO) nanoparticles, which have applications in sunscreen due to their UV-absorbing properties, are studied for their interaction with glycerin and other gly-based compounds to enhance sunscreen formulas (Guedens et al., 2014). Additionally, graphene oxide-hydrated zirconium oxide nanocomposites modified with graphite oxide for the removal of As(III) and As(V) from water showcase the role of Gly derivatives in environmental applications (Luo et al., 2013).
Glycine Receptors and Neurotransmission
The study of inhibitory and excitatory glycine receptors has revealed their crucial role in the central nervous system. Glycine receptors, which are chloride channels, are potentiated by Zn2+, a metal ion co-released with different neurotransmitters. This potentiation is essential for proper synaptic functioning (Betz et al., 1999).
Photocatalytic Applications
In the field of photocatalysis, Z-scheme photocatalysts have been synthesized for CO2 reduction under visible light irradiation. Studies on BiOI/g-C3N4 photocatalysts demonstrate the efficiency of Z-scheme systems in producing fuel from CO2, highlighting the role of glycine-related compounds in energy conversion (Wang et al., 2016).
Safety and Hazards
The safety data sheet for “Z-Gly-Gly-Gly-Gly-Gly-OH” suggests that it should be stored at 0 - 8°C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended . In case of accidental release, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
特性
IUPAC Name |
2-[[2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O8/c24-13(20-8-15(26)22-10-17(28)29)6-19-14(25)7-21-16(27)9-23-18(30)31-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,25)(H,20,24)(H,21,27)(H,22,26)(H,23,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRITUIHLIOWZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318633 | |
| Record name | Z-Gly-Gly-Gly-Gly-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-Gly-Gly-Gly-Gly-OH | |
CAS RN |
20228-72-2 | |
| Record name | 20228-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-Gly-Gly-Gly-Gly-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid](/img/no-structure.png)
![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)








![Indeno[1,2-c]isochromene-5,11-dione](/img/structure/B1606987.png)
![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)